molecular formula C11H7BrF3N B3184125 4-Bromo-2-methyl-6-(trifluoromethyl)quinoline CAS No. 1070879-56-9

4-Bromo-2-methyl-6-(trifluoromethyl)quinoline

Cat. No.: B3184125
CAS No.: 1070879-56-9
M. Wt: 290.08 g/mol
InChI Key: YWPPVOULZSSLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-methyl-6-(trifluoromethyl)quinoline is a heterocyclic organic compound . It has the empirical formula C11H7BrF3N and a molecular weight of 290.08 .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline backbone with bromo, methyl, and trifluoromethyl substituents . The exact positions of these substituents can be deduced from the name of the compound: the bromo group is on the 4th carbon, the methyl group is on the 2nd carbon, and the trifluoromethyl group is on the 6th carbon of the quinoline ring.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 290.08 . The physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Safety and Hazards

While specific safety and hazard information for 4-Bromo-2-methyl-6-(trifluoromethyl)quinoline was not found in the search results, general safety measures for handling similar organic compounds include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Properties

CAS No.

1070879-56-9

Molecular Formula

C11H7BrF3N

Molecular Weight

290.08 g/mol

IUPAC Name

4-bromo-2-methyl-6-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H7BrF3N/c1-6-4-9(12)8-5-7(11(13,14)15)2-3-10(8)16-6/h2-5H,1H3

InChI Key

YWPPVOULZSSLBC-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(F)(F)F)Br

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(F)(F)F)Br

Origin of Product

United States

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